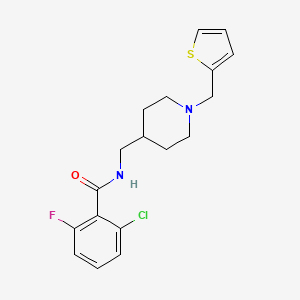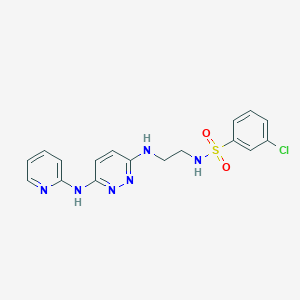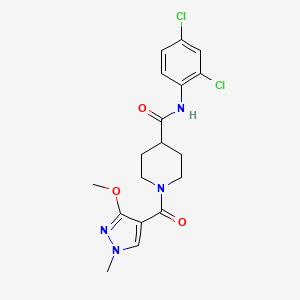![molecular formula C14H17ClN2O2 B2506724 N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide CAS No. 2305401-52-7](/img/structure/B2506724.png)
N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide, also known as CMPI, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide involves the inhibition of specific enzyme targets, including histone deacetylases (HDACs) and heat shock protein 90 (HSP90). HDACs are involved in the regulation of gene expression, and their inhibition by this compound leads to the activation of pro-apoptotic genes and the inhibition of cell proliferation. HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins, and its inhibition by this compound leads to the degradation of these proteins and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the protection of neurons from oxidative stress and inflammation. This compound has also been shown to modulate the expression of specific genes and proteins involved in various cellular processes, including cell cycle regulation, DNA repair, and cell signaling.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide for lab experiments is its specificity for specific enzyme targets, which allows for the precise modulation of specific cellular processes. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell types at high concentrations.
Future Directions
There are many future directions for research on N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide, including the development of new derivatives with improved potency and selectivity, the identification of new enzyme targets, and the evaluation of its potential applications in other scientific research fields, such as immunology and infectious diseases. Additionally, more studies are needed to better understand the potential toxicity and safety profile of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its specificity for specific enzyme targets and ability to modulate specific cellular processes make it a valuable tool for the development of new drugs and the study of various biological processes. However, further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide involves the reaction of 5-chloro-2-morpholin-4-ylbenzaldehyde with propargylamine, followed by the addition of acetic anhydride and triethylamine. The resulting product is purified through column chromatography to obtain this compound as a white solid.
Scientific Research Applications
N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting specific molecular pathways.
properties
IUPAC Name |
N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-2-14(18)16-10-11-9-12(15)3-4-13(11)17-5-7-19-8-6-17/h2-4,9H,1,5-8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTWEIUAWHWBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-dimethylfuran-3-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2506642.png)
![Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate](/img/structure/B2506643.png)
![N-(4-ethoxyphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2506644.png)
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2506649.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2506650.png)

![5,7-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2506652.png)

![1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2506658.png)


![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2506662.png)
